molecular formula C19H18N4O2 B11029992 N-(4-methylphenyl)-2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetamide

N-(4-methylphenyl)-2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetamide

Cat. No.: B11029992
M. Wt: 334.4 g/mol
InChI Key: HJXVPAOKWDRIRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a benzimidazole ring fused with a pyrimidine ring, making it a unique and potentially valuable compound in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-methylphenylamine and 2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions may lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of N-(4-methylphenyl)-2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid, while reduction may yield N-(4-methylphenyl)-2-(2-hydroxy-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetamide.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and properties.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with fused ring structures, such as:

  • N-(4-methylphenyl)-2-(2-oxo-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-3-yl)acetamide
  • N-(4-methylphenyl)-2-(2-oxo-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-3-yl)propionamide

Uniqueness

The uniqueness of N-(4-methylphenyl)-2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetamide lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties. These properties may make it more suitable for certain applications compared to similar compounds.

Properties

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

N-(4-methylphenyl)-2-(2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazol-3-yl)acetamide

InChI

InChI=1S/C19H18N4O2/c1-12-6-8-14(9-7-12)20-17(24)10-13-11-23-16-5-3-2-4-15(16)21-19(23)22-18(13)25/h2-9,13H,10-11H2,1H3,(H,20,24)(H,21,22,25)

InChI Key

HJXVPAOKWDRIRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2CN3C4=CC=CC=C4N=C3NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.